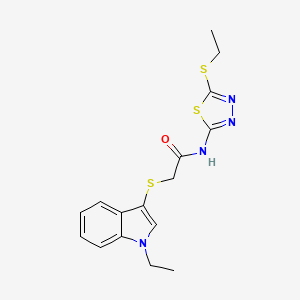

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPRVLXTUZTBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiadiazole moiety. The key steps include:

Synthesis of 1-ethyl-1H-indole-3-thiol: This can be achieved by alkylation of indole-3-thiol with ethyl iodide under basic conditions.

Formation of 5-(ethylthio)-1,3,4-thiadiazole-2-amine: This involves the reaction of ethyl isothiocyanate with hydrazine hydrate, followed by cyclization.

Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

Substitution: The indole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted indole and thiadiazole derivatives.

Applications De Recherche Scientifique

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole-Acetamide Core

The ethylthio group at position 5 of the thiadiazole ring is a common feature in analogs. Key comparisons include:

- Key Insight: Replacing the indole-thio group with phenoxy (5g, 5l) or thiadiazinan (6a) alters hydrophobicity and electronic properties, influencing target selectivity. Phenoxy derivatives (e.g., 5g) show anticancer activity via apoptosis , while thiadiazinan analogs (6a) exhibit antimicrobial effects .

Ethylthio vs. Other Thioalkyl Groups

- Key Insight : Ethylthio groups may enhance metabolic stability compared to bulkier benzylthio substituents, though specific data on the target compound is lacking.

Anticancer Potential

- Compounds 3 and 8 (): These analogs inhibit Akt (92.36% and 86.52% inhibition, respectively), inducing apoptosis in glioma cells. Their nitroaryl and benzothiazole groups facilitate π-π interactions and H-bonding with Akt .

Antimicrobial Activity

- Compound 8a (): Exhibits 56% inhibition against X. oryzae at 100 µg/mL, surpassing thiodiazole-copper. The ethylthio-thiadiazole and thiadiazinan-thioxo groups likely enhance membrane penetration .

- Target Compound : The indole moiety could improve lipid bilayer interaction, but antimicrobial studies are absent.

Structure-Activity Relationships (SAR)

- Ethylthio Group : Enhances solubility and bioavailability compared to benzylthio .

- Indole-Thio vs. Phenoxy: Indole’s planar structure may improve DNA intercalation or enzyme binding, whereas phenoxy groups offer tunable electronic effects .

- Thiadiazole Core : Essential for heterocyclic diversity; substitutions at position 5 modulate steric and electronic profiles .

Activité Biologique

The compound 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiadiazole precursors. For instance, the synthesis may include alkylation reactions followed by cyclization to form the thiadiazole ring. The overall yield and purity are crucial for ensuring the biological activity of the final product.

Anticancer Activity

Recent studies have shown that compounds containing indole and thiadiazole moieties exhibit significant anticancer properties. For example:

- Cell Line Studies : The compound was evaluated against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 2.2 ± 0.5 µM to 15.4 ± 2.1 µM against HCT-116 and from 0.6 ± 1.5 to 5.7 ± 1.1 against MCF-7, indicating a promising cytotoxic effect .

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented:

- Bacterial Inhibition : Compounds similar to our target molecule have been reported to show activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be as low as 15.6 µg/ml for certain derivatives .

- Fungal Activity : Some studies have also indicated antifungal properties against pathogens like Candida albicans, enhancing the therapeutic applicability of these compounds in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Indole moiety | Enhances anticancer activity through apoptosis induction |

| Thiadiazole ring | Increases antimicrobial potency due to electron-withdrawing effects |

| Alkyl substitutions | Varying chain lengths can modulate solubility and bioavailability |

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- In Vitro Studies : A series of indole-thiadiazole compounds were tested against multiple cancer cell lines, demonstrating a clear dose-dependent response in cell viability assays (MTT assay) with some compounds outperforming standard chemotherapeutics like cisplatin .

- In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor size without severe toxicity, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.